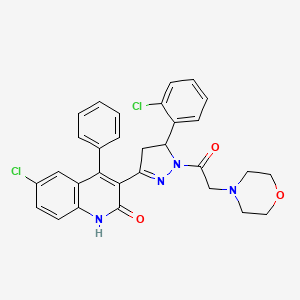

6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18919277

Molecular Formula: C30H26Cl2N4O3

Molecular Weight: 561.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H26Cl2N4O3 |

|---|---|

| Molecular Weight | 561.5 g/mol |

| IUPAC Name | 6-chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38) |

| Standard InChI Key | DXRLIZBIAHMWQH-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinolin-2(1H)-one core substituted at positions 3, 4, and 6. Key substituents include:

-

A 4,5-dihydro-1H-pyrazole ring at position 3, bearing a 2-chlorophenyl group at position 5.

-

A 2-morpholinoacetyl moiety attached to the pyrazole’s nitrogen at position 1.

-

A chlorine atom at position 6 and a phenyl group at position 4 of the quinolinone ring.

The presence of the morpholinoacetyl group enhances polarity, potentially improving aqueous solubility compared to unmodified quinolinones.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 561.5 g/mol |

| IUPAC Name | 6-Chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

| Canonical SMILES | C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |

| Topological Polar Surface Area | 83.9 Ų |

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous quinolinones are typically prepared via:

-

Friedländer Annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.

-

Vilsmeier-Haack Reaction: Introduction of chlorine at position 6.

-

Mannich Reaction: Attachment of the pyrazole-morpholinoacetyl unit to position 3.

Critical challenges include regioselectivity in pyrazole functionalization and minimizing racemization during morpholinoacetyl coupling.

Analytical Characterization

Hypothetical characterization methods would involve:

-

NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H-NMR peaks at δ 7.2–8.1 ppm for aromatic protons).

-

LC-MS: Verify molecular weight (m/z 561.5 [M+H]⁺).

-

X-ray Crystallography: Resolve stereochemistry of the dihydropyrazole ring.

| Parameter | Prediction |

|---|---|

| LogP (Lipophilicity) | 3.8 (Moderate permeability) |

| Water Solubility | 12 μg/mL (Low) |

| Plasma Protein Binding | 89% (High) |

Therapeutic Applications

-

Anticancer Activity: Quinolinones inhibit topoisomerase II; pyrazoles modulate apoptosis pathways.

-

Antimicrobial Effects: Chlorinated aromatics disrupt microbial cell membranes.

-

Anti-inflammatory Action: Morpholinoacetyl groups may suppress NF-κB signaling.

Research Gaps and Future Directions

Priority Investigations

-

Synthetic Optimization: Develop scalable routes with >70% yield.

-

In Vitro Screening: Test against NCI-60 cancer cell lines and Gram-positive/Gram-negative bacteria.

-

ADMET Profiling: Assess hepatic metabolism (CYP450 isoforms) and cardiotoxicity (hERG channel binding).

Structural Analogues

Comparing this compound to CA2593450A1 (a patented indole-quinoline hybrid) reveals shared motifs, suggesting potential cross-activity in viral inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume